2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one
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Overview
Description
2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one is a spiro compound characterized by a unique structure that includes a spirocyclic framework with a methoxyphenyl group. Spiro compounds are known for their diverse biological activities and pharmaceutical properties, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one typically involves multicomponent reactions. One common method includes the use of microwave-assisted synthesis, which has been shown to be superior to conventional methods in terms of time efficiency and yield . The reaction involves the use of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide, followed by the synthesis of Schiff base with various aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of multicomponent reactions and microwave-assisted synthesis can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind effectively to various biological receptors, influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine: Known for its biological activity and pharmaceutical properties.
Bis-ethylhexyloxyphenol methoxyphenyl triazine: Used in sunscreens for its UV-absorbing properties.
Uniqueness
2-(4-Methoxyphenyl)-1,6-dioxaspiro[45]dec-2-en-4-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
918942-90-2 |
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Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,10-dioxaspiro[4.5]dec-2-en-4-one |
InChI |
InChI=1S/C15H16O4/c1-17-12-6-4-11(5-7-12)13-10-14(16)15(19-13)8-2-3-9-18-15/h4-7,10H,2-3,8-9H2,1H3 |
InChI Key |
IBJKLALJNOEYQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3(O2)CCCCO3 |
Origin of Product |
United States |
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